Cas no 1259198-56-5 (6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide)
![6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide structure](https://ja.kuujia.com/scimg/cas/1259198-56-5x500.png)
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide 化学的及び物理的性質
名前と識別子
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- Z107733882
- 6-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-3-carboxamide
- 6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide
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- インチ: 1S/C19H16ClN3O4/c20-15-6-5-12(11-21-15)18(24)22-16-13-3-1-2-4-14(13)27-17(16)19(25)23-7-9-26-10-8-23/h1-6,11H,7-10H2,(H,22,24)
- InChIKey: ISIXLOKVCTYCNW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(NC1C2C=CC=CC=2OC=1C(N1CCOCC1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 557
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 3
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26614064-0.05g |
6-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-3-carboxamide |
1259198-56-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamideに関する追加情報
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide: A Comprehensive Overview
6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide, with the CAS number 1259198-56-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring, a benzofuran moiety, and a morpholine group, making it a promising candidate for various therapeutic applications.
The molecular structure of this compound is notable for its intricate arrangement of functional groups. The pyridine ring at the core of the molecule contributes to its aromatic stability and potential for hydrogen bonding interactions. The benzofuran group, attached via a carbonyl linkage to the morpholine ring, introduces additional electronic complexity and enhances the compound's ability to interact with biological targets. The presence of the morpholine group further increases the molecule's versatility, as it can act as both a hydrogen bond donor and acceptor.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a valuable lead compound in oncology drug discovery. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic chemistry techniques. The synthesis begins with the preparation of the benzofuran derivative, followed by coupling reactions to introduce the morpholine and pyridine groups. The chlorination step is carefully controlled to ensure optimal regioselectivity and yield.
The pharmacokinetic properties of this compound have also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential as an orally administered drug. Furthermore, toxicity studies have shown that this compound has a relatively low toxicity profile at therapeutic doses, suggesting its safety for long-term use.
One of the most exciting developments in recent research is the identification of this compound as a potent inhibitor of certain enzymes involved in inflammation and immune response. This has opened new avenues for its application in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 6-Chloro-N-[2-(4-morpholinylcarbonyl)-3-benzofuranyl]-3-pyridinecarboxamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for future drug development efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make a substantial impact on the field of medicine.
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